REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:10][CH2:11][CH3:12])[C:5](OCC)=[O:6])[CH3:2].[NH4+:13].[OH-]>>[CH2:1]([O:3][CH:4]([O:10][CH2:11][CH3:12])[C:5]([NH2:13])=[O:6])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Type
|
CUSTOM
|
Details
|
to stir until a homogeneous solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained (40 hours)
|
Duration
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40 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)N)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.209 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |